molecular formula C11H26Cl3N3O B1379731 3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate CAS No. 1301739-70-7

3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate

Cat. No. B1379731
M. Wt: 322.7 g/mol
InChI Key: UZLAQICMXOFABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate is a chemical compound with the molecular formula C11H21N3.3ClH.H2O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate can be represented by the SMILES string C1(CN2CCC1CC2)N3CCNCC3.Cl.Cl.Cl.O .


Physical And Chemical Properties Analysis

The physical form of 3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate is solid . The molecular weight of the compound is 322.71 .

Scientific Research Applications

Synthesis and Chemical Properties

3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate serves as an intermediate in the synthesis of various complex organic compounds. For instance, it has been utilized in the creation of fused and spiro quinuclidine derivatives and their C-nucleosides. The reaction of quinuclidin-3-one with secondary amines like piperazine under specific conditions yields Mannich bases, which are crucial for further chemical transformations (Hamama, Zoorob, & El‐Magid, 2011). These synthesized compounds have potential applications in various fields due to their unique chemical structures.

Antimicrobial and Antimycobacterial Activities

Compounds derived from 3-(1-Piperazinyl)quinuclidine have shown promising results in antimicrobial and antimycobacterial studies. For example, 1-(8-Quinolinyloxy)-3-piperazinyl derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting potency comparable to standard drugs like ethambutol and pyrazinamide (Patel, Kumari, Rajani, & Chikhalia, 2011; Patel, Kumari, Rajani, & Chikhalia, 2012). These findings highlight the potential of 3-(1-Piperazinyl)quinuclidine derivatives as candidates for developing new antimycobacterial agents.

Applications in Material Science

The unique chemical structure of 3-(1-Piperazinyl)quinuclidine derivatives also finds applications in material science. For instance, novel piperazinylo bisaryl hydrazino-s-triazine derivatives have been employed as epoxy resin curing agents, demonstrating improved properties of the final epoxy products (Chaudhari, 2009). This application underscores the versatility of 3-(1-Piperazinyl)quinuclidine derivatives in enhancing material properties.

Anticancer Drug Resistance

Research into 3-(1-Piperazinyl)quinuclidine derivatives has also explored their potential in circumventing anticancer drug resistance. Certain derivatives have shown effectiveness against cancer cells that are resistant to conventional drugs, without being affected by typical resistance mechanisms like P-glycoprotein expression or p53 inactivation (Shchekotikhin, Shtil, Luzikov, Bobrysheva, Buyanov, & Preobrazhenskaya, 2005). This opens new avenues for cancer therapy, particularly for cases where resistance to existing treatments poses a significant challenge.

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2) . The safety pictograms associated with this compound include GHS07 . The precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

3-piperazin-1-yl-1-azabicyclo[2.2.2]octane;hydrate;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3.3ClH.H2O/c1-5-13-6-2-10(1)11(9-13)14-7-3-12-4-8-14;;;;/h10-12H,1-9H2;3*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLAQICMXOFABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N3CCNCC3.O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate
Reactant of Route 3
Reactant of Route 3
3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate
Reactant of Route 4
3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate
Reactant of Route 5
3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate
Reactant of Route 6
3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.